molecular formula C16H15N3O4 B2434897 5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021083-41-9

5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2434897
CAS No.: 1021083-41-9
M. Wt: 313.313
InChI Key: NHRYOCPXWGGVGM-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound characterized by its unique imidazo[4,5-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[4,5-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-methylpyridine, a series of reactions including nitration, reduction, and cyclization can be employed.

    Introduction of the 2,5-Dimethoxyphenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,5-dimethoxyphenyl is coupled with the imidazo[4,5-b]pyridine core using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine core or the carboxylic acid group, potentially converting them to amines or alcohols, respectively.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings and the imidazo[4,5-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has shown potential in various assays for its antimicrobial and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The imidazo[4,5-b]pyridine core is a known pharmacophore in several drugs, suggesting that this compound could be modified to enhance its biological activity.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its stability and reactivity make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with various molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-Dimethoxyphenyl)-2-methylimidazo[4,5-b]pyridine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

    2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: Lacks the 2,5-dimethoxyphenyl group, which may reduce its biological activity.

    5-(2,5-Dimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: Lacks the methyl group, which can influence its chemical properties and interactions.

Uniqueness

The presence of both the 2,5-dimethoxyphenyl group and the carboxylic acid group in 5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid makes it unique. This combination enhances its solubility, reactivity, and potential biological activity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-8-17-14-11(16(20)21)7-12(19-15(14)18-8)10-6-9(22-2)4-5-13(10)23-3/h4-7H,1-3H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRYOCPXWGGVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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